1-(2-Chloroethoxy)-2-methoxybenzene

Description

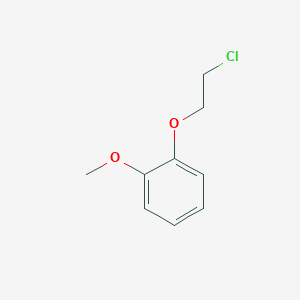

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHKWIFDLHQWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399862 | |

| Record name | 1-(2-chloroethoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53815-60-4 | |

| Record name | 1-(2-chloroethoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethoxy)-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 1-(2-Chloroethoxy)-2-methoxybenzene

Topic: Physical Properties and Characterization of 1-(2-Chloroethoxy)-2-methoxybenzene Content Type: Technical Reference Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists[1]

Physicochemical Profiling, Synthesis, and Structural Characterization[1]

Executive Summary & Chemical Identity

This compound (CAS: 53815-60-4) is a critical alkylating intermediate used primarily in the synthesis of the antihypertensive drug Carvedilol .[1][2][3] Often designated as "Impurity B" in Carvedilol pharmacopeial monographs, its control is essential due to its reactivity and potential genotoxic implications.

This guide provides a definitive reference for its physical properties, synthesis logic, and spectroscopic identification, serving as a grounding document for researchers optimizing alkylation reactions or validating analytical methods.[1]

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2-(2-Methoxyphenoxy)ethyl chloride; 2-Chloroethyl guaiacol ether |

| CAS Number | 53815-60-4 |

| Molecular Formula | C₉H₁₁ClO₂ |

| Molecular Weight | 186.64 g/mol |

| SMILES | COC1=CC=CC=C1OCCCl |

Physicochemical Properties

The following data aggregates experimental values and validated predictions. Note the low melting point, which often results in the compound appearing as a semi-solid or supercooled liquid at ambient temperatures in tropical lab environments.

Table 1: Physical Constants

| Property | Value | Context/Notes |

| Physical State | Solid (Low-melting) | Off-white to pale beige crystalline mass.[1] |

| Melting Point | 41–43 °C | Sharp transition; purity dependent. |

| Boiling Point | 251 °C (at 760 mmHg) | High boiling point requires high-vacuum distillation (e.g., 139–140 °C at 0.05 mmHg) for purification.[1] |

| Density | 1.128 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |

| Flash Point | 91 °C | Combustible; requires standard organic solvent safety protocols. |

| LogP (Octanol/Water) | ~2.31 | Moderately lipophilic; indicates good membrane permeability and retention on C18 HPLC columns.[1] |

Solubility Profile

-

Soluble: Chloroform, Dichloromethane, Ethyl Acetate, Methanol, DMSO.[1]

-

Insoluble/Low Solubility: Water (approx. 60–140 mg/L).[1]

-

Implication: Reactions are best conducted in biphasic systems (with Phase Transfer Catalysis) or polar aprotic solvents (DMF) to maximize rate kinetics.[1]

Structural Characterization (Spectroscopy)

Accurate identification relies on distinguishing the ethylene linker protons and the methoxy singlet. The following assignments are derived from high-field NMR data.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: CDCl₃ (Deuterated Chloroform)[1]

-

Frequency: 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 6.85 – 7.05 | Multiplet (m) | 4H | Ar-H | Aromatic ring protons (Guaiacol core).[1] |

| 4.26 | Triplet (J = 6.3 Hz) | 2H | -O-CH ₂-CH₂- | Methylene adjacent to the phenoxy oxygen.[1] Deshielded by aromatic ring.[1] |

| 3.85 | Singlet (s) | 3H | -OCH ₃ | Methoxy group attached to the benzene ring.[1] |

| 3.81 | Triplet (J = 6.3 Hz) | 2H | -CH₂-CH ₂-Cl | Methylene adjacent to the chlorine atom.[1] |

Infrared Spectroscopy (FT-IR)[1]

-

1593, 1504 cm⁻¹: Aromatic C=C stretching (Characteristic of benzene ring).[1]

-

1254 cm⁻¹: Aryl alkyl ether C-O-C asymmetric stretch (Strong band).[1]

-

740-750 cm⁻¹: C-Cl stretching (fingerprint region confirmation).

Synthesis & Experimental Protocols

Objective: Selective alkylation of Guaiacol (2-methoxyphenol) while minimizing the formation of the "bis-impurity" (where one alkyl chain reacts with two guaiacol molecules).[1]

Mechanistic Pathway

The synthesis involves a Williamson ether synthesis. The phenolic oxygen of guaiacol is deprotonated to form a phenoxide ion, which then performs an S_N2 attack on the alkyl halide.

Figure 1: Reaction logic for the synthesis of this compound. Note the competition between the desired mono-alkylation and potential dimerization.

Detailed Protocol: Selective Mono-Alkylation

This protocol prioritizes purity over raw yield by using excess alkylating agent to suppress dimer formation.[1]

Reagents:

-

Guaiacol (50 mmol, 6.2 g)[1]

-

1-Bromo-2-chloroethane (100 mmol, 8.4 mL) – 2.0 equivalents used to drive mono-substitution.[1]

-

Sodium Hydroxide (1.6 N aqueous solution)[1]

-

Solvent: Water (or biphasic Toluene/Water with TBAB catalyst).[1]

Procedure:

-

Mixing: In a round-bottom flask equipped with a reflux condenser, combine Guaiacol and 1-Bromo-2-chloroethane.

-

Activation: Heat the mixture to 100 °C with vigorous stirring.

-

Base Addition: Slowly add the NaOH solution dropwise over 30 minutes.

-

Why? Slow addition maintains a low concentration of the highly reactive phenoxide ion, reducing the statistical probability of it reacting with an already-formed product molecule (which would lead to the dimer).

-

-

Reaction Monitoring: Maintain reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1) or HPLC.[1][4]

-

Workup (Purification):

-

Extract with Chloroform or Dichloromethane (DCM) (3 x 50 mL).[1]

-

Critical Wash: Wash the organic layer with 10% NaOH (2 x 50 mL).[1]

-

Reasoning: This removes unreacted Guaiacol (which forms a water-soluble sodium salt), leaving the neutral ether product in the organic phase.[1]

-

Wash with water and saturated brine.[1]

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Final Polish: If the product is an oil, induce crystallization by chilling to 4 °C or perform high-vacuum distillation (bp ~140°C @ 0.05 mmHg) to obtain the solid.[1]

Handling, Stability, and Safety (GHS)

This compound is an alkylating agent and should be treated as a potential mutagen.[1]

-

Hazard Statements:

-

Storage:

-

Temperature: Refrigerator (2–8 °C).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the ether linkage over long periods.

-

Hygroscopicity: Protect from moisture; hydrolysis of the alkyl chloride can occur slowly in wet conditions.

-

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4143839, this compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Carvedilol Impurity Standard: this compound.[1][2][7] Retrieved from [Link][1][8]

-

Connect Journals. (2011). Synthesis and Characterization of Pharmacopeial Impurities of Carvedilol. Retrieved from [Link]

Sources

- 1. 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE | 53815-60-4 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Process For The Preparation Of Carvedilol Free From Bis Impurity [quickcompany.in]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. connectjournals.com [connectjournals.com]

A Technical Guide to the Solubility of 1-(2-Chloroethoxy)-2-methoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-(2-Chloroethoxy)-2-methoxybenzene (CAS No. 53815-60-4), a key intermediate in the synthesis of pharmaceuticals such as Carvedilol and Ranolazine[1][2]. In the absence of extensive published quantitative solubility data for this specific compound, this guide synthesizes theoretical principles of solubility, predictive analysis based on its physicochemical properties and data from analogous compounds, and detailed, field-proven experimental protocols for determining its solubility in various organic solvents. This document is intended to be an essential resource for researchers and professionals in drug development and chemical synthesis, enabling informed solvent selection for reaction chemistry, purification, and formulation.

Introduction: The Significance of Solubility in Pharmaceutical Synthesis

This compound, also known as O-(2-chloroethyl)guaiacol, is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs)[1]. Its utility in these multi-step syntheses underscores the importance of understanding its behavior in various solvent systems. Solubility is a critical parameter that dictates reaction kinetics, influences impurity profiles, and is fundamental to the design of efficient crystallization and purification processes. A thorough understanding of the solubility of this intermediate is therefore not merely academic but a prerequisite for process optimization, scalability, and ultimately, the economic viability of the final drug product.

This guide moves beyond a simple listing of solvents. It delves into the molecular characteristics of this compound to provide a predictive framework for its solubility, followed by actionable experimental protocols for researchers to generate precise, application-specific solubility data.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a reflection of the intermolecular forces between solute and solvent molecules. To predict the solubility of this compound, we must first examine its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO₂ | PubChem[3] |

| Molecular Weight | 186.63 g/mol | PubChem[3] |

| XLogP3 | 2.2 | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| Estimated Water Solubility | 1438.54 mg/L | Chemchart[4] |

The XLogP3 value of 2.2 indicates a moderate level of lipophilicity, suggesting that the compound will favor organic solvents over water[3]. The presence of two hydrogen bond acceptors (the ether oxygens) allows for some interaction with protic solvents, while the absence of hydrogen bond donors limits its ability to form strong hydrogen bonding networks as a donor[3].

Predictive Solubility Analysis:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Given the molecule's ether linkages and chlorinated alkyl chain, it is expected to exhibit high solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the polar C-O and C-Cl bonds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good solubility is anticipated in alcohols. While the compound cannot donate hydrogen bonds, the ether oxygens can act as acceptors for hydrogen bonds from the solvent molecules. Data for the analogous compound, 1-(2-Chloroethyl)-4-methoxybenzene, indicates solubility in methanol and ethanol[5].

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The benzene ring and the ethyl chloride moiety contribute to its nonpolar character. Therefore, it is predicted to be soluble in aromatic hydrocarbons like toluene and chlorinated solvents like dichloromethane. The solubility in aliphatic hydrocarbons such as hexane is expected to be lower due to the presence of the polar ether groups. Guaiacol, a related compound, is slightly soluble in petroleum ether[6].

-

Aqueous Solubility: The estimated water solubility is low, consistent with its lipophilic character[4].

The following diagram illustrates the relationship between the physicochemical properties of this compound and its predicted solubility in different solvent classes.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C9H11ClO2 | CID 4143839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (53815-60-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 1-(2-Chloroethyl)-4-methoxybenzene, 97%, Thermo Scientific Chemicals 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

1-(2-Chloroethoxy)-2-methoxybenzene melting point and boiling point

CAS No.: 53815-60-4 Synonyms: 2-(2-Methoxyphenoxy)ethyl chloride; Guaiacol 2-chloroethyl ether; 2-(2-Chloroethoxy)anisole.[1][2] Primary Application: Key intermediate in the synthesis of Carvedilol (β-blocker).

Executive Summary

1-(2-Chloroethoxy)-2-methoxybenzene is a critical alkylating agent used primarily in the pharmaceutical industry. Its physicochemical profile—specifically its status as a low-melting solid (MP: 41–43°C) —presents unique challenges in process engineering, material handling, and purification.

This guide provides a definitive technical analysis of its thermal properties, synthesis logic, and handling protocols, moving beyond basic datasheet values to explain the behavior of the molecule in a research and manufacturing context.

Part 1: Physicochemical Profile

The thermal data below represents the purified ortho isomer. Note that the presence of impurities (particularly unreacted guaiacol) can depress the melting point significantly, often resulting in a supercooled oil at room temperature.

Core Thermal Data

| Property | Experimental Value | Condition / Context |

| Melting Point (MP) | 41 – 43 °C | Crystalline solid. Sharp endotherm in DSC indicates high purity (>98%). |

| Boiling Point (BP) | 251 °C | At 760 mmHg (Predicted/Extrapolated). |

| Boiling Point (Vacuum) | ~135 – 140 °C | At 10–12 mmHg. Distillation is recommended under vacuum to avoid thermal decomposition. |

| Density | 1.128 g/cm³ | At 25°C (Liquid phase). |

| Flash Point | 91 °C | Closed Cup. |

| Physical Form | Off-white Solid | Below 40°C. Often appears as a slush or viscous oil if purity <95%. |

The "Phase Ambiguity" Challenge

At typical laboratory or warehouse temperatures (20–25°C), this compound exists in a thermodynamic "danger zone."

-

High Purity (>99%): Exists as a hard, fused solid. Requires drum heaters or "hot rooms" (set to 50°C) to transfer as a liquid.

-

Lower Purity (<95%): Impurities such as guaiacol (MP 28°C) form a eutectic mixture, keeping the substance in a semi-solid or oily state. Protocol Note: If your sample is liquid at room temperature, it likely requires recrystallization or distillation before use in precise kinetic studies.

Part 2: Synthesis & Engineering Logic

The synthesis of this compound is a classic Williamson Ether Synthesis, but the choice of alkylating agent dictates the impurity profile and downstream purification difficulty.

Reaction Pathway

The target molecule is synthesized by alkylating Guaiacol (2-methoxyphenol) with a di-functional ethane derivative.

Figure 1: Selective alkylation pathway. The use of 1-bromo-2-chloroethane exploits the leaving group differential (Br > Cl), ensuring the chloro-ethyl tail remains intact for the next synthetic step (Carvedilol coupling).

Critical Process Parameters (CPP)

-

Leaving Group Selectivity:

-

Preferred: 1-Bromo-2-chloroethane.[1] The bromide is displaced ~100x faster than the chloride. This ensures the final product retains the chlorine atom needed for the subsequent reaction.

-

Alternative: 1,2-Dichloroethane.[1][3] Cheaper but requires large excess (3-5 equivalents) to prevent the formation of the dimer (1,2-bis(2-methoxyphenoxy)ethane), which is a high-melting solid that is difficult to remove.

-

-

Temperature Control:

-

Reaction is typically run at reflux (60–80°C) depending on the solvent (Acetone or MEK).

-

Warning: Overheating promotes the displacement of the second chloride, leading to the dimer impurity.

-

Part 3: Purification & Handling Protocols

Due to its melting point of 41–43°C, purification requires specific thermal management.

Protocol A: Vacuum Distillation (For Liquids/Oils)

If the crude product is an oil, distillation is the most effective method to remove unreacted guaiacol and colored impurities.

-

Setup: Short-path distillation head with a high-vacuum pump.

-

Pressure: Maintain <12 mmHg .

-

Fractions:

-

Solidification: The distillate will solidify upon cooling. Cast into trays or drum off immediately while warm (>50°C).

Protocol B: Recrystallization (For High Purity)

To achieve pharmaceutical-grade purity (>99.5%), recrystallization is preferred over distillation.

-

Solvent System: Hexane/Ethyl Acetate (9:1) or pure Isopropyl Alcohol (IPA).

-

Dissolution: Heat solvent to 50°C. Add crude solid until dissolved.

-

Cooling: Slowly cool to 0–5°C. Rapid cooling may trap oil inclusions.

-

Filtration: Filter heavily chilled.

-

Note: The solid may melt on the filter paper if the ambient temperature is high. Use a chilled Büchner funnel if possible.

-

Decision Logic for Purification

Figure 2: Purification decision tree based on the physical state of the crude material.

Part 4: Application in Drug Development (Carvedilol)

The primary utility of this compound is as the "linker" fragment in the synthesis of Carvedilol (Coreg).

-

Mechanism: The chlorine atom on the ethyl chain acts as the electrophile.

-

Reaction: It reacts with 4-(oxiran-2-ylmethoxy)-9H-carbazole (or a precursor amine) to form the secondary amine structure of Carvedilol.

-

Quality Criticality: The purity of this ether intermediate directly impacts the yield of Carvedilol. The presence of the para isomer (1-(2-chloroethoxy)-4-methoxybenzene) is a critical quality attribute (CQA) that must be controlled, as it leads to a regioisomer impurity in the final drug substance which is difficult to separate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4143839, this compound. Retrieved from [Link]

-

Org. Synth. (1944). General methods for Guaiacol Alkylation (Analogous protocols). Coll. Vol. 2, p. 24. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE | 53815-60-4 [chemicalbook.com]

- 3. 2,3-dihydrobenzo[b][1,4]dioxin-6-ol (10288-72-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. orgsyn.org [orgsyn.org]

- 5. This compound | C9H11ClO2 | CID 4143839 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Unambiguous Chemical Identification

An In-depth Technical Guide to the Nomenclature and Identification of 1-(2-Chloroethoxy)-2-methoxybenzene

In the fields of chemical research, and particularly within the exacting domain of pharmaceutical development, the precise identification of a molecular entity is paramount. The reproducibility of synthetic procedures, the accuracy of analytical results, and the ultimate safety and efficacy of a drug product all depend on the unambiguous understanding of every compound involved, from starting materials to final active pharmaceutical ingredients (APIs) and their potential impurities. However, the lexicon of chemistry is rich and varied, often assigning multiple names or synonyms to a single chemical structure. This can arise from historical naming conventions, differences between systematic and trivial nomenclature, or designations from various commercial suppliers.

This guide provides an in-depth exploration of the synonyms and identifiers for the compound This compound . This molecule serves as a pertinent case study, as it is recognized as a key intermediate and a potential impurity in the synthesis of Carvedilol, a widely used beta-blocker for treating hypertension and heart failure.[1][2] For researchers and drug development professionals, the ability to navigate the varied nomenclature of such compounds is not merely an academic exercise but a fundamental requirement for ensuring purity, quality, and regulatory compliance. This document will deconstruct the origins of its various names, provide a systematic framework for its identification, and equip the reader with a validated workflow for chemical identity verification.

Core Chemical Identity

Before exploring its synonyms, it is essential to ground our understanding in the compound's fundamental and unique identifiers. These form the bedrock of its chemical identity, independent of any trivial or commercial name.

The structure is based on a benzene ring with two substituents at positions 1 and 2: a methoxy group (-OCH₃) and a 2-chloroethoxy group (-OCH₂CH₂Cl). The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds to avoid ambiguity.

Table 1: Primary Chemical Identifiers

| Identifier Type | Value | Authority |

| IUPAC Name | This compound | IUPAC[3] |

| CAS Registry Number | 53815-60-4 | Chemical Abstracts Service (CAS)[1][3][4] |

| Molecular Formula | C₉H₁₁ClO₂ | [1][3] |

| Molecular Weight | 186.63 g/mol | [1][3] |

| InChI | InChI=1S/C9H11ClO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3 | IUPAC/InChI Trust[3] |

| InChIKey | CJHKWIFDLHQWCU-UHFFFAOYSA-N | IUPAC/InChI Trust[3] |

| EC Number | 827-091-7 | European Chemicals Agency (ECHA)[3] |

Deconstructing the Synonyms: From Systematic to Trivial Names

The various names for a single compound often reveal its history, its structural components, or its commercial context. Understanding the logic behind these synonyms enhances a scientist's ability to locate and verify information across diverse literature and databases.

The Guaiacol Connection: A Trivial Name's Legacy

A significant number of synonyms for this compound are derived from the trivial name Guaiacol . Guaiacol is the common name for 2-methoxyphenol, a naturally occurring organic compound that forms the core phenolic structure of our molecule of interest.[5][6]

The causality here is clear: chemists often name derivatives based on a well-known parent compound. In "O-(2-chloroethyl)guaiacol," the "O-" prefix indicates that the substitution (the 2-chloroethyl group) has occurred on the oxygen atom of the phenol's hydroxyl group. This naming convention is a common and efficient shorthand in organic chemistry.

Systematic and Semi-Systematic Variations

Other synonyms are variations of systematic naming, focusing on different parts of the molecule as the parent structure.

-

Phenoxy-based Names:

In this case, the "2-methoxyphenol" group is treated as a substituent (phenoxy) attached to an ethyl chloride parent chain. The "o-" in "o-methoxyphenoxy" is an older, non-IUPAC designation for ortho, indicating the 1,2 substitution pattern on the benzene ring.

-

Benzene-based Names:

-

Benzene, 1-(2-chloroethoxy)-2-methoxy-[3]

-

This is a format often used in indexing systems like the Chemical Abstracts Service, where the parent hydrocarbon (benzene) is named first, followed by its substituents.

Consolidated Table of Synonyms

The following table consolidates the known synonyms for CAS 53815-60-4, providing a comprehensive reference for researchers.

Table 2: Comprehensive List of Synonyms

| Synonym | Type |

| 2-(2-Methoxy Phenoxy) Chloro Ethane | Semi-Systematic[1] |

| 2-Methoxyphenoxyethyl Chloride | Semi-Systematic[1][3] |

| O-(2-chloroethyl)guaiacol | Trivial Derivative[3][7] |

| Guaicol 2-chloroethyl ether | Trivial Derivative[3] |

| 2-(o-methoxyphenoxy)ethyl chloride | Semi-Systematic[3] |

| 1-(2-chloroethyloxy)-2-methoxy-benzene | Systematic Variation[3] |

| Benzene, 1-(2-chloroethoxy)-2-methoxy- | Index Name[3] |

| Carvedilol - In house impurity | Contextual/Commercial[1] |

Visualizing the Nomenclature Network

To clarify the relationships between the core structure and its various identifiers, a directed graph is highly effective. The diagram below illustrates how the central chemical entity is linked to its unique identifiers and a web of synonymous names.

Caption: Nomenclature map for CAS 53815-60-4.

Protocol: A Self-Validating Workflow for Chemical Identity Verification

To ensure trustworthiness and scientific integrity, researchers should not rely on a single name from a publication or supplier bottle. The following protocol outlines a self-validating system for confirming a chemical's identity using publicly available, authoritative databases.

Objective: To unambiguously confirm the identity of a chemical sample suspected to be this compound.

Materials:

-

A known identifier (e.g., name, CAS No.) from a source (e.g., supplier catalog, research paper).

-

Access to the internet and authoritative chemical databases (e.g., PubChem, CAS Common Chemistry, ECHA InfoCard).

Step-by-Step Methodology:

-

Initiate Search with Primary Identifier:

-

Begin with the most reliable identifier you have. A CAS Registry Number (53815-60-4) is the gold standard. If you only have a name, such as "Guaicol 2-chloroethyl ether," start with that.

-

Action: Enter the identifier into a major chemical database like PubChem.

-

-

Aggregate Core Identifiers:

-

From the initial search result in the authoritative database, locate the main compound page.

-

Action: Record the following key identifiers presented on the page:

-

CAS Registry Number

-

IUPAC Name

-

Molecular Formula

-

InChIKey

-

-

-

Cross-Verification Using a Secondary Identifier:

-

To ensure the initial result was not an error, perform a new search in a different database (e.g., CAS Common Chemistry, or a supplier like Sigma-Aldrich) using a different identifier from the aggregated list. The InChIKey is excellent for this as it is unique and structure-derived.

-

Action: Search using the InChIKey (CJHKWIFDLHQWCU-UHFFFAOYSA-N).

-

-

Compare and Validate:

-

Compare the results from the second search with the information gathered in Step 2.

-

Action: Confirm that the molecular structure, formula, IUPAC name, and CAS number are identical across both searches. A match provides high confidence in the compound's identity.

-

-

Review Synonym List:

-

On the authoritative database page (e.g., PubChem), navigate to the "Synonyms" or "Names and Identifiers" section.[3]

-

Action: Compare the original name you started with to this list. This confirms that the initial name, even if trivial or commercial, corresponds to the correct chemical structure. This step links your physical sample or literature reference back to the validated chemical identity.

-

This systematic process creates a closed loop of verification, ensuring that the researcher has correctly identified the compound and is aware of its most critical identifiers and common synonyms.

Caption: Workflow for chemical identity verification.

Conclusion

This compound (CAS 53815-60-4) is a molecule known by many names, a common challenge in the global scientific community. For professionals in drug development and research, mastery over this nomenclature is essential for navigating the complexities of synthesis, purification, and analysis. By understanding the origins of its synonyms—from the systematic IUPAC name to derivatives of the trivial name Guaiacol—and by employing a robust, self-validating verification workflow, scientists can operate with a higher degree of precision and confidence. This guide serves not only as a reference for the synonyms of this specific Carvedilol impurity but also as a template for the rigorous identification of any chemical compound.

References

-

This compound | 53815-60-4 . Pharmaffiliates. [Link]

-

This compound | cas 53815-60-4 . 007Chemicals. [Link]

-

Guaiacol . Wikipedia. [Link]

-

1-(2-Chloroethoxy)-3-nitrobenzene | C8H8ClNO3 | CID 4304424 . PubChem, National Center for Biotechnology Information. [Link]

-

Guaiacol | C7H8O2 | CID 460 . PubChem, National Center for Biotechnology Information. [Link]

-

This compound | C9H11ClO2 | CID 4143839 . PubChem, National Center for Biotechnology Information. [Link]

-

(2-Chloroethoxy)benzene | CAS#:622-86-6 . Chemsrc. [Link]

-

Benzene, (2-chloroethoxy)- . NIST WebBook. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE | 53815-60-4 [chemicalbook.com]

- 3. This compound | C9H11ClO2 | CID 4143839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 007chemicals.com [007chemicals.com]

- 5. Guaiacol - Wikipedia [en.wikipedia.org]

- 6. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

The Strategic Role of 1-(2-Chloroethoxy)-2-methoxybenzene in Carvedilol Synthesis: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the pivotal role of 1-(2-Chloroethoxy)-2-methoxybenzene in the synthesis of Carvedilol, a third-generation beta-blocker with vasodilating properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, reaction mechanisms, and practical applications of this key intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and reproducibility.

Introduction to Carvedilol and the Significance of its Synthesis

Carvedilol, (±)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, is a non-selective β-adrenergic antagonist with α1-blocking activity, widely prescribed for the management of hypertension and congestive heart failure. Its unique pharmacological profile, which includes antioxidant and anti-proliferative effects, underscores the importance of efficient and scalable synthetic routes to meet clinical demand. The molecular architecture of Carvedilol comprises a carbazole nucleus and a crucial amino-alcohol side chain. The synthesis of this side chain, specifically the 2-(2-methoxyphenoxy)ethylamine moiety, often involves the strategic use of this compound as a key building block.

The Core Intermediate: Synthesis and Characterization of this compound

This compound serves as a stable and reactive precursor to the 2-(2-methoxyphenoxy)ethylamino side chain of Carvedilol. Its synthesis is a critical first step in many industrial production routes.

Synthesis via Williamson Ether Synthesis

The most common and industrially viable method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of guaiacol (2-methoxyphenol) attacks an electrophilic chloroethylating agent.

Reaction Scheme:

Caption: Williamson ether synthesis of this compound.

Causality of Experimental Choices:

-

Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to deprotonate the phenolic hydroxyl group of guaiacol, forming the more nucleophilic phenoxide anion. The choice between NaOH and KOH can influence reaction kinetics and cost.

-

Choice of Electrophile: 1,2-dichloroethane is a common and cost-effective electrophile. However, using 1-bromo-2-chloroethane can enhance the reaction rate due to the better leaving group ability of bromide compared to chloride. The use of a large excess of the dihaloethane is common to minimize the formation of the bis-ether byproduct.

-

Solvent and Temperature: The reaction is often carried out in a biphasic system with a phase-transfer catalyst or in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction between the ionic nucleophile and the organic electrophile. Elevated temperatures are typically required to drive the reaction to completion.

Detailed Experimental Protocol for this compound Synthesis

The following protocol is a representative example of the Williamson ether synthesis for this intermediate.

Materials:

-

Guaiacol

-

1,2-Dichloroethane

-

Sodium hydroxide (50% aqueous solution)

-

Toluene

-

Water

Procedure:

-

To a stirred solution of guaiacol in an excess of 1,2-dichloroethane, slowly add a 50% aqueous solution of sodium hydroxide at a controlled temperature (e.g., 40-50 °C).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and add water to dissolve the sodium chloride byproduct.

-

Separate the organic layer. Wash the organic layer with water and then with a dilute acid solution to remove any unreacted guaiacol.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Distill off the excess 1,2-dichloroethane under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Characterization Data

| Parameter | Value |

| Molecular Formula | C₉H₁₁ClO₂ |

| Molecular Weight | 186.64 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~110-115 °C at 2 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.94 (m, 4H), 4.26 (t, J=6.3 Hz, 2H), 3.85 (s, 3H), 3.81 (t, J=6.3 Hz, 2H) |

| ¹³C NMR (CDCl₃) | δ 149.5, 148.0, 121.5, 121.0, 114.0, 112.0, 68.5, 56.0, 41.5 |

| Mass Spectrum (EI) | m/z 186 (M+), 123, 95, 63 |

Conversion to 2-(2-methoxyphenoxy)ethylamine: The Crucial Amination Step

The chloro group in this compound is a good leaving group, making it susceptible to nucleophilic substitution by an amine source. This conversion is a critical step in forming the Carvedilol side chain.

Gabriel Synthesis: A Robust and High-Yielding Method

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues often encountered with direct amination.[1]

Reaction Scheme:

Caption: Gabriel synthesis of 2-(2-methoxyphenoxy)ethylamine.

Causality of Experimental Choices:

-

Phthalimide as a Nitrogen Source: Potassium phthalimide provides a protected form of ammonia. The phthaloyl group prevents the resulting amine from acting as a nucleophile, thus preventing over-alkylation.

-

Cleavage of the Phthalimide: The final step involves the cleavage of the N-alkylated phthalimide to release the primary amine. Hydrazine hydrate is commonly used for this purpose as it forms a stable phthalhydrazide byproduct. Alternatively, acidic or basic hydrolysis can be employed.

Detailed Experimental Protocol for Gabriel Synthesis

Materials:

-

This compound

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Dissolve this compound and potassium phthalimide in DMF.

-

Heat the mixture with stirring (e.g., 100-120 °C) for several hours until the reaction is complete.

-

Cool the reaction mixture and pour it into water to precipitate the N-[2-(2-methoxyphenoxy)ethyl]phthalimide.

-

Filter the solid, wash with water, and dry.

-

Suspend the dried intermediate in ethanol and add hydrazine hydrate.

-

Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

-

Cool the mixture and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the desired amine.

-

Filter off the solid and concentrate the filtrate.

-

Treat the residue with a strong base (e.g., NaOH solution) and extract the free amine with a suitable organic solvent (e.g., dichloromethane or toluene).

-

Dry the organic extract and remove the solvent under reduced pressure to obtain 2-(2-methoxyphenoxy)ethylamine.

Alternative Amination Methods

While the Gabriel synthesis is robust, direct amination with ammonia or its equivalents can also be employed, though it may require more careful control of reaction conditions to minimize the formation of secondary and tertiary amine byproducts.

Final Assembly of Carvedilol

Once 2-(2-methoxyphenoxy)ethylamine is synthesized, it is coupled with a suitable carbazole-containing epoxide, typically 4-(oxiran-2-ylmethoxy)-9H-carbazole, to yield Carvedilol.

Reaction Scheme:

Caption: Final step in Carvedilol synthesis.

This final step is a nucleophilic ring-opening of the epoxide by the primary amine, forming the characteristic β-amino alcohol structure of Carvedilol.

Comparative Analysis of Synthetic Routes

The synthesis of the 2-(2-methoxyphenoxy)ethylamine side chain is a critical aspect of the overall efficiency of Carvedilol production. The route proceeding through this compound offers several advantages.

| Synthetic Route | Starting Materials | Key Steps | Advantages | Disadvantages |

| Via this compound | Guaiacol, 1,2-Dichloroethane | Williamson Ether Synthesis, Gabriel Synthesis | Utilizes readily available and inexpensive starting materials. The Gabriel synthesis provides a clean conversion to the primary amine with high yields. | Multi-step process. The use of phthalimide and hydrazine adds to the cost and waste stream. |

| Alternative Route 1 | Guaiacol, 2-Chloroethanol | Etherification, Chlorination, Amination | Can be a viable alternative. | May involve more hazardous reagents for chlorination (e.g., thionyl chloride). |

| Alternative Route 2 | 2-(2-methoxyphenoxy)ethanol | Tosylation/Mesylation, Amination | Good leaving groups can lead to efficient amination. | Tosylating/mesylating agents can be expensive. |

Conclusion

This compound is a cornerstone intermediate in the industrial synthesis of Carvedilol. Its preparation via the well-established Williamson ether synthesis from inexpensive starting materials, followed by a robust conversion to 2-(2-methoxyphenoxy)ethylamine using the Gabriel synthesis, represents a reliable and scalable pathway. Understanding the underlying principles of these reactions, from the choice of reagents to the optimization of reaction conditions, is paramount for any scientist or professional involved in the development and manufacturing of this vital pharmaceutical agent. This guide has provided a detailed technical overview to support these endeavors, emphasizing the causality behind the synthetic strategies and offering practical insights for laboratory and industrial applications.

References

- CN113861047B - Synthesis method of 2-(2-methoxyphenoxy) ethylamine.

- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

-

The Gabriel Synthesis. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. Wikipedia. [Link]

-

An Overview of Carvedilol Side Effects and it's Importance in Medicine and Industry. ARC Journals. [Link]

-

This compound. PubChem. [Link]

Sources

reactivity of the chloroethoxy group in 1-(2-Chloroethoxy)-2-methoxybenzene

An In-Depth Technical Guide to the Reactivity of the Chloroethoxy Group in 1-(2-Chloroethoxy)-2-methoxybenzene

Introduction

This compound, also known as O-(2-chloroethyl)guaiacol, is a bifunctional organic molecule of significant interest in synthetic chemistry.[1] Its structure, featuring a primary alkyl chloride tethered to a guaiacol moiety via an ether linkage, presents a versatile platform for constructing more complex molecular architectures. This guide provides a comprehensive analysis of the reactivity centered on the chloroethoxy group, offering field-proven insights for researchers, scientists, and professionals in drug development. The molecule's role as a key intermediate in the synthesis of pharmaceuticals, such as the antihypertensive agent Carvedilol, underscores the importance of understanding its chemical behavior.[2][3]

This document will explore the primary reaction pathways of the chloroethoxy group, including nucleophilic substitution, elimination, and potential intramolecular cyclization, supported by mechanistic principles and detailed experimental protocols.

Molecular Structure and Intrinsic Properties

Before delving into its reactivity, it is crucial to understand the structural features of this compound that dictate its chemical personality.

| Property | Value | Source |

| CAS Number | 53815-60-4 | [1][3][4] |

| Molecular Formula | C₉H₁₁ClO₂ | [1][4] |

| Molecular Weight | 186.63 g/mol | [1][4] |

| Synonyms | O-(2-chloroethyl)guaiacol, 2-(2-Methoxyphenoxy)ethyl chloride | [1] |

The molecule's reactivity is primarily governed by the C-Cl bond in the ethyl chain. This bond is polarized due to the high electronegativity of chlorine, rendering the adjacent carbon atom (Cα) electrophilic and susceptible to attack by nucleophiles. The ether oxygen and the methoxy group on the aromatic ring are electron-donating, which can influence the overall electron density of the molecule but have a more subtle effect on the remote chloroethoxy group's primary reactions.

Core Reactivity: The Chloroethoxy Moiety

The chloroethoxy group is the molecule's reactive epicenter. Its behavior is dominated by the chemistry of primary alkyl halides, primarily involving a competition between nucleophilic substitution (Sₙ2) and elimination (E2) reactions.

Nucleophilic Substitution (Sₙ2) Pathway

The most prevalent reaction of this compound is the bimolecular nucleophilic substitution (Sₙ2). The primary nature of the carbon bearing the chlorine atom provides low steric hindrance, making it an ideal substrate for backside attack by a wide range of nucleophiles.[5][6]

Causality of Sₙ2 Dominance:

-

Unhindered Electrophilic Site: The primary carbon atom is easily accessible to incoming nucleophiles.

-

Good Leaving Group: The chloride ion (Cl⁻) is a stable species and therefore a competent leaving group.

-

Mechanism: The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs.[5][7][8]

This pathway is highly valuable for introducing diverse functional groups, making it a cornerstone of synthetic strategies involving this molecule.

Caption: Sₙ2 reaction mechanism on the chloroethoxy group.

Common Nucleophiles and Resulting Products:

| Nucleophile | Reagent Example | Product Type |

| Amine (R-NH₂) | Benzylamine | Secondary Amine |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Alkyl Azide |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ether |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether |

Elimination (E2) Pathway

While substitution is generally favored, elimination can become a significant competing pathway under specific conditions. The E2 mechanism, which is also a concerted process, involves the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon (Cβ) by a strong base, with the simultaneous formation of a double bond and departure of the chloride leaving group.[9][10]

Conditions Favoring E2 Elimination:

-

Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are poor nucleophiles due to their bulk but are very effective at abstracting protons, thus favoring elimination.

-

High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are entropically favored. Increasing the reaction temperature often increases the yield of the elimination product.

The product of E2 elimination is 2-methoxy-1-vinyloxybenzene.

Caption: E2 elimination mechanism on the chloroethoxy group.

Potential for Intramolecular Cyclization

The structure of this compound contains functionalities that could, under specific conditions, lead to intramolecular reactions. For instance, activation of the aromatic ring could be followed by nucleophilic attack from the ether oxygen of the side chain to form a five-membered ring. Such cyclizations often require a catalyst, such as a Lewis acid or an oxidizing agent, to activate the phenol ether system.[11][12][13] While less common than intermolecular Sₙ2 reactions, this pathway is a plausible synthetic route to benzofuran derivatives and should be considered by researchers designing complex syntheses.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and expected outcomes. Adherence to safety protocols is paramount. This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

Protocol 1: Synthesis of N-Benzyl-2-(2-methoxyphenoxy)ethan-1-amine (Sₙ2 Reaction)

This protocol details a representative Sₙ2 reaction, a common and high-yielding transformation for this substrate.

Workflow Diagram:

Caption: General workflow for synthesis and purification.

Step-by-Step Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.87 g (10.0 mmol) of this compound in 30 mL of acetonitrile.

-

Addition of Nucleophile and Base: To the solution, add 2.68 g (25.0 mmol, 2.5 equivalents) of benzylamine and 2.07 g (15.0 mmol, 1.5 equivalents) of potassium carbonate (K₂CO₃). The base is crucial to neutralize the HCl formed during the reaction.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-benzyl-2-(2-methoxyphenoxy)ethan-1-amine.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is dominated by the chloroethoxy group. The primary alkyl chloride structure strongly favors Sₙ2 reactions with a wide array of nucleophiles, providing a reliable method for introducing new functional groups. While E2 elimination is a potential side reaction, it can be minimized by avoiding strong, bulky bases and high temperatures. The potential for intramolecular reactions offers an avenue for more advanced synthetic applications. By understanding these core principles of reactivity, researchers can effectively leverage this molecule to achieve their synthetic goals in drug discovery and materials science.

References

-

(2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc . Chemsrc.com. [Link]

- CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents.

-

Reaction between chlorobenzene and sodium methoxide to produce anisole . Stack Exchange. [Link]

-

This compound || cas 53815-60-4 || - 007Chemicals . 007Chemicals. [Link]

-

This compound | C9H11ClO2 | CID 4143839 - PubChem . National Center for Biotechnology Information. [Link]

-

53815-60-4 | Chemical Name : this compound | | Pharmaffiliates . Pharmaffiliates. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry . Master Organic Chemistry. [Link]

-

Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain . ResearchGate. [Link]

-

Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development . ACS Publications. [Link]

-

Reaction of β-ether model compound (1) to form guaiacol (2) and... - ResearchGate . ResearchGate. [Link]

-

Cleavage Of Ethers With Acid - Master Organic Chemistry . Master Organic Chemistry. [Link]

-

Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem . National Center for Biotechnology Information. [Link]

- CN104086382A - Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene - Google Patents.

-

Williamson Ether Synthesis - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Two Elimination Reaction Patterns - Master Organic Chemistry . Master Organic Chemistry. [Link]

-

Nucleophilic substitution mechanism - Blended Learning - WJEC . WJEC. [Link]

- JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol - Google Patents.

-

Guaiacol - Wikipedia . Wikipedia. [Link]

-

Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate - MDPI . MDPI. [Link]

-

The Structure of the Guaiacol "Mannich Bases" - ElectronicsAndBooks . ElectronicsAndBooks.com. [Link]

-

18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition . OpenStax. [Link]

-

Cleavage of Ethers with Acids - YouTube . YouTube. [Link]

-

Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - PMC - NIH . National Center for Biotechnology Information. [Link]

-

What is an example of an elimination (E1 or E2) reaction involving chlorobenzene? - Quora . Quora. [Link]

-

Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution - Chemical Communications (RSC Publishing) . Royal Society of Chemistry. [Link]

-

Synthesis and Cleavage of Ethers - Longdom Publishing . Longdom Publishing. [Link]

-

Elimination by the E2 mechanism - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

This compound (53815-60-4) - Chemchart . Chemchart. [Link]

Sources

- 1. This compound | C9H11ClO2 | CID 4143839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-(2-chloroethoxy)-2-methoxy benzene - Opulent Pharma [opulentpharma.com]

- 4. 007chemicals.com [007chemicals.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Blended Learning [blended-learning.resources.wjec.co.uk]

- 8. longdom.org [longdom.org]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(2-Chloroethoxy)-2-methoxybenzene: From Serendipitous Discovery to a Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloroethoxy)-2-methoxybenzene, a molecule whose significance has evolved from an impurity in pharmaceutical synthesis to a valuable intermediate in its own right. We will delve into its discovery and history, intricately linked with the development of the beta-blocker Carvedilol, and provide a detailed exploration of its chemical and physical properties. This guide offers a robust, field-proven protocol for its synthesis via the Williamson ether synthesis, explaining the critical experimental parameters and underlying mechanistic principles. Furthermore, we will discuss its primary applications, particularly its role as a key building block in the synthesis of pharmaceutically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry and utility of this compound.

Discovery and History: An Impurity of Stature

The story of this compound is not one of a targeted discovery but rather a testament to the importance of impurity profiling in pharmaceutical development. Its emergence is intrinsically linked to the synthesis of Carvedilol, a non-selective beta-adrenergic blocker with alpha-1 blocking activity used in the management of heart failure and hypertension.[1] During the process development and manufacturing of Carvedilol, this compound was identified as a process-related impurity.

Its formation is a logical consequence of the synthetic route to a key Carvedilol intermediate, 2-(2-methoxyphenoxy)ethylamine. A common synthetic strategy involves the reaction of guaiacol (2-methoxyphenol) with a 2-carbon electrophile. When 1,2-dichloroethane is used as this electrophile, the desired reaction can be accompanied by a side reaction where only one of the chloro groups reacts with the phenoxide, leading to the formation of this compound. A patent for the synthesis of 2-(2-methoxyphenoxy)ethylamine mentions the initial reaction of guaiacol with 1,2-dichloroethane to produce this compound as a key step.[2] This underscores its transition from a mere impurity to a recognized and sometimes intentionally synthesized intermediate.

Chemical and Physical Properties

This compound, also known by its synonyms 2-(2-Methoxy-phenoxy)chloroethane and 2-Methoxyphenoxyethyl chloride, is a halogenated aromatic ether.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 53815-60-4 | [1] |

| Molecular Formula | C₉H₁₁ClO₂ | [3] |

| Molecular Weight | 186.63 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not explicitly stated | |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis of this compound: A Modified Williamson Ether Synthesis

The most direct and industrially relevant method for the synthesis of this compound is a variation of the classic Williamson ether synthesis. This reaction proceeds via the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Underlying Mechanism and Rationale

The synthesis involves the deprotonation of the weakly acidic hydroxyl group of guaiacol (2-methoxyphenol) by a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane, in an SN2 reaction. The choice of the dihalogenated ethane is critical; the differential reactivity of the halogens (in the case of 1-bromo-2-chloroethane) or the control of stoichiometry (with 1,2-dichloroethane) allows for the selective formation of the desired monosubstituted product.

Figure 1: Conceptual workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of this compound.[4]

Materials:

-

Guaiacol (50 mmol)

-

1-Bromo-2-chloroethane (100 mmol)

-

1.6 N Sodium hydroxide (NaOH) aqueous solution

-

Chloroform

-

20% Sodium hydroxide (NaOH) aqueous solution

-

Saturated sodium chloride (NaCl) aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, thoroughly mix guaiacol (50 mmol) and 1-bromo-2-chloroethane (100 mmol).

-

Heating: Heat the reaction mixture to 100°C and maintain this temperature for 30 minutes.

-

Neutralization: After the initial heating period, allow the mixture to cool slightly. Carefully add 31 mL of a 1.6 N aqueous NaOH solution to bring the pH to approximately 7.0.

-

Extraction: Once the mixture has cooled to room temperature, transfer it to a separatory funnel and extract the product with chloroform.

-

Washing: Wash the chloroform layer sequentially with a 20% aqueous NaOH solution, water, and a saturated aqueous NaCl solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation.

Expected Yield: The reported yield for this procedure is approximately 96%.[4]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400MHz, CDCl₃): The proton NMR spectrum is expected to show the following signals:

-

A multiplet around δ 6.94 ppm corresponding to the four aromatic protons.

-

A triplet at approximately δ 4.26 ppm (J = 6.3 Hz) for the two protons of the -OCH₂- group adjacent to the aromatic ring.

-

A singlet at roughly δ 3.85 ppm for the three protons of the methoxy (-OCH₃) group.

-

A triplet at about δ 3.81 ppm (J = 6.3 Hz) for the two protons of the -CH₂Cl group.[4]

-

-

¹³C NMR: While specific literature data is scarce, the predicted ¹³C NMR spectrum would show distinct signals for the aromatic carbons (with those directly attached to oxygen atoms shifted downfield), the methoxy carbon, and the two aliphatic carbons of the chloroethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

-

Key Absorptions (KBr, cm⁻¹):

Figure 2: Summary of key spectroscopic data for the characterization of this compound.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 186 and an M+2 peak at m/z 188 with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom. Fragmentation would likely involve cleavage of the ether linkages and loss of the chloroethyl group.

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a precursor in the synthesis of 2-(2-methoxyphenoxy)ethylamine, a key intermediate for Carvedilol. The chloro group provides a reactive site for nucleophilic substitution, for example, in a Gabriel synthesis or by direct reaction with ammonia or a protected form of ammonia, to introduce the desired amine functionality.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound serves as a compelling example of how a seemingly minor component in a complex synthesis can become a well-characterized and useful chemical entity. Its history is intertwined with the pharmaceutical industry's drive for purity and process understanding. The synthetic protocol detailed herein, based on the robust Williamson ether synthesis, provides a reliable method for its preparation. As the demand for Carvedilol and related pharmaceuticals continues, the importance of understanding the synthesis and properties of key intermediates like this compound will remain paramount for process optimization and quality control.

References

-

Pharmaffiliates. This compound. [Link]

- Google Patents. CN113861047B - Synthesis method of 2-(2-methoxyphenoxy) ethylamine.

-

PubChem. This compound. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

- 3. This compound | C9H11ClO2 | CID 4143839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains a highly relevant and widely utilized method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] This nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2][3] Its enduring importance in academic and industrial settings, particularly in drug development and materials science, stems from its reliability and versatility.

This document provides a comprehensive guide for the synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss potential side reactions and troubleshooting, and outline essential safety precautions.

Mechanistic Overview: The SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] This concerted process involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to inversion of stereochemistry if the carbon is chiral.[4][5]

The key steps in the synthesis of this compound are:

-

Deprotonation: The phenolic proton of 2-methoxyphenol (guaiacol) is abstracted by a base to form the more nucleophilic 2-methoxyphenoxide ion.[3][6] The choice of base is critical; for aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are commonly employed.[3]

-

Nucleophilic Attack: The resulting 2-methoxyphenoxide anion acts as the nucleophile, attacking the electrophilic carbon of 1-bromo-2-chloroethane.[2][6] This attack displaces the bromide ion, which is a good leaving group.

-

Product Formation: The formation of the new carbon-oxygen bond results in the desired product, this compound, and a salt byproduct (e.g., sodium bromide).[2]

It is crucial to use a primary alkyl halide to favor the SN2 pathway.[2][4] Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions, especially in the presence of a strong base like an alkoxide, which can also act as a base.[2][4][6]

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Methoxyphenol (Guaiacol) | 124.14 | 12.41 g | 0.10 | --- |

| Sodium Hydroxide (NaOH) | 40.00 | 4.40 g | 0.11 | Use pellets or freshly prepared solution. |

| 1-Bromo-2-chloroethane | 143.42 | 15.77 g (10.5 mL) | 0.11 | Toxic and suspected carcinogen. Handle with extreme care.[7] |

| Acetone | 58.08 | 150 mL | --- | Anhydrous, as solvent. |

| Diethyl ether | 74.12 | As needed | --- | For extraction. |

| Saturated Sodium Bicarbonate Solution | --- | As needed | --- | For washing. |

| Brine (Saturated NaCl solution) | --- | As needed | --- | For washing. |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | As needed | --- | For drying. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenol (12.41 g, 0.10 mol) and acetone (150 mL). Stir the mixture at room temperature until the 2-methoxyphenol has completely dissolved.

-

Base Addition: Carefully add sodium hydroxide pellets (4.40 g, 0.11 mol) to the solution. Stir the mixture vigorously. The formation of the sodium 2-methoxyphenoxide salt will be observed as a thickening of the reaction mixture.

-

Alkyl Halide Addition: Slowly add 1-bromo-2-chloroethane (10.5 mL, 0.11 mol) to the reaction mixture dropwise using an addition funnel over a period of 15-20 minutes. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the sodium bromide salt that has precipitated. Wash the salt with a small amount of acetone.

-

Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 2-methoxyphenol, water (2 x 50 mL), and finally with brine (50 mL).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless oil.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Side Reactions

The primary competing reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides.[2][8] In this specific synthesis, using a primary alkyl halide minimizes this side reaction.

Another potential side reaction is C-alkylation of the phenoxide ion, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[3] This is generally a minor pathway but can be influenced by the solvent and counter-ion. Using polar aprotic solvents like acetone helps to favor O-alkylation.

Troubleshooting Tips:

-

Low Yield:

-

Ensure the 2-methoxyphenol is fully deprotonated before adding the alkyl halide. The reaction mixture should appear as a thick slurry.

-

Verify the purity and reactivity of the 1-bromo-2-chloroethane.

-

Incomplete reaction can be addressed by extending the reflux time. Monitor the reaction by TLC to determine the optimal reaction time.

-

-

Presence of Starting Material: If significant amounts of 2-methoxyphenol remain, it indicates incomplete deprotonation or insufficient reaction time. The alkaline wash during the work-up should effectively remove it.

-

Formation of Byproducts: If elimination products are suspected, consider lowering the reaction temperature, although this may increase the required reaction time.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[7][9]

Reagent Handling:

-

2-Methoxyphenol (Guaiacol): Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

-

1-Bromo-2-chloroethane: Toxic if swallowed, harmful in contact with skin or if inhaled.[7] Causes skin and serious eye irritation.[7] May cause respiratory irritation and is suspected of causing cancer.[7][9] It is crucial to handle this reagent with extreme caution, avoiding any direct contact or inhalation.[7][9]

-

Acetone and Diethyl Ether: Highly flammable liquids and vapors. Keep away from heat, sparks, and open flames.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

Conclusion

The Williamson ether synthesis is a robust and effective method for preparing this compound. By carefully controlling the reaction conditions and adhering to the outlined safety protocols, researchers can achieve high yields of the desired product. The insights and detailed protocol provided in these application notes are intended to facilitate the successful and safe execution of this important organic transformation in a research and development setting.

References

-

J&K Scientific LLC. (2025-03-22). Williamson Ether Synthesis. Retrieved from [Link]

-

Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Williamson ether synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2022, July 15). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Fischer, A., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

-

Sdfine. (n.d.). 1-bromo-2-chloroethane Safety Data Sheet. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. fishersci.com [fishersci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemicalbook.com [chemicalbook.com]

detailed protocol for 1-(2-Chloroethoxy)-2-methoxybenzene synthesis

This Application Note is designed for researchers and process chemists involved in the synthesis of pharmaceutical intermediates, specifically for the production of Carvedilol. It details the preparation of 1-(2-Chloroethoxy)-2-methoxybenzene (also known as 2-(2-methoxyphenoxy)ethyl chloride) from Guaiacol.[1]

Part 1: Application Note & Technical Narrative

Introduction & Mechanistic Rationale

The target molecule, This compound , is a critical alkylating agent used in the synthesis of the non-selective beta-blocker Carvedilol .[1] The synthesis is a classic Williamson Ether Synthesis , involving the nucleophilic substitution (

Reaction Design Considerations:

-

Nucleophile: Guaiacol (2-methoxyphenol) is deprotonated by a base (typically NaOH or K₂CO₃) to form the phenoxide anion.[1] The ortho-methoxy group provides electron density but also steric bulk, requiring optimized thermal conditions.[1]

-

Electrophile: 1-Bromo-2-chloroethane is preferred over 1,2-dichloroethane for laboratory-scale synthesis due to the "leaving group differential."[1] Bromide is a superior leaving group compared to chloride (

of HBr < HCl), allowing for selective alkylation at the bromine terminus while retaining the chlorine atom for the subsequent step (reaction with a carbazole derivative). -

Selectivity Control: A molar excess of the dihaloalkane (typically 2 equivalents) is essential to minimize the formation of the "bis-ether" impurity (1,2-bis(2-methoxyphenoxy)ethane), where the phenoxide attacks both ends of the alkyl chain.

Detailed Protocol

Note: All procedures must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).[1] Alkyl halides are potential carcinogens and irritants.

Reagents & Materials:

-

Guaiacol (2-Methoxyphenol) [CAS: 90-05-1][1]

-

Sodium Hydroxide (NaOH), 20% aq.[1] solution

-

Chloroform or Dichloromethane (DCM) for extraction[1]

-

Anhydrous Sodium Sulfite or Magnesium Sulfate (Drying agent)[1]

Experimental Procedure:

-

Reaction Initiation: In a round-bottom flask equipped with a reflux condenser and magnetic stirring, charge Guaiacol (6.2 g, 50 mmol) and 1-Bromo-2-chloroethane (8.4 mL, 100 mmol) .

-

Technical Insight: The use of neat reagents or a minimal solvent volume at the start maximizes the concentration of the electrophile, driving the kinetics.

-

-

Thermal Activation: Heat the mixture to 100°C and maintain strictly for 30 minutes .

-

Critical Control Point: Extended heating beyond this window increases the risk of the phenoxide attacking the chloride end of the product, leading to dimer formation.

-

-

Quenching & pH Adjustment: Cool the reaction mixture to room temperature. Slowly add 1.6 N NaOH (approx. 31 mL) to adjust the pH to ~7.0.

-

Rationale: This neutralizes the HBr generated during the reaction and prevents acid-catalyzed side reactions.

-

-

Extraction & Purification:

-

Extract the mixture with Chloroform (2 x 50 mL).[1]

-